molecular formula C12H15FO B7995804 2-Allyl-4-fluoro-1-propoxybenzene

2-Allyl-4-fluoro-1-propoxybenzene

Cat. No.: B7995804
M. Wt: 194.24 g/mol
InChI Key: HYPJXAAHAPDQJS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Allyl-4-fluoro-1-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Allyl-4-fluoro-1-propoxybenzene has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. These properties include strong electronegativity, small atomic radius, and the ability to regulate physicochemical and biological properties .

Mechanism of Action

The mechanism of action of 2-Allyl-4-fluoro-1-propoxybenzene involves its interaction with molecular targets and pathways. For example, in the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with electrophilic organic groups, while transmetalation occurs with nucleophilic organic groups .

Comparison with Similar Compounds

Similar Compounds

  • Fluticasone propionate
  • Fludrocortisone acetate
  • Dexamethasone
  • Clofarabine
  • Sofosbuvir
  • Clevudine
  • Lascufloxacin
  • Sitafloxacin

Uniqueness

2-Allyl-4-fluoro-1-propoxybenzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the allyl, fluoro, and propoxy groups on the benzene ring differentiates it from other similar compounds and influences its reactivity and applications.

Properties

IUPAC Name

4-fluoro-2-prop-2-enyl-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-3-5-10-9-11(13)6-7-12(10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPJXAAHAPDQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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